molecular formula C9H10ClNO3 B6304810 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride CAS No. 1965308-80-8

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride

Cat. No.: B6304810
CAS No.: 1965308-80-8
M. Wt: 215.63 g/mol
InChI Key: FRADRYFXGWXRLO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H10ClNO3. It is a yellow solid with a molecular weight of 215.64 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Mechanochemical Synthesis: A high throughput mechanochemical method involves a one-pot three-component reaction.

    Green Synthesis: A novel green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the mechanochemical and green synthesis methods mentioned above could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are possible, but detailed information is limited.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be employed.

    Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Potential applications in the study of enzyme mechanisms and protein interactions.

Medicine:

  • Investigated for its potential therapeutic properties, although specific applications are not well-documented.

Industry:

  • Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

    3,4-Dihydro-2H-benzo[e][1,3]oxazine: Similar in structure but differs in the position of the oxazine ring.

    3,4-Dihydro-2H-1,3-benzoxazines: These compounds share the oxazine ring but have different substituents.

Uniqueness: 3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride is unique due to its specific structure, which includes a carboxylic acid group and a hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)7-5-13-8-4-2-1-3-6(8)10-7;/h1-4,7,10H,5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRADRYFXGWXRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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